molecular formula C16H19N3O3 B2547826 N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-5-methylisoxazole-4-carboxamide CAS No. 1705649-88-2

N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-5-methylisoxazole-4-carboxamide

Cat. No. B2547826
CAS RN: 1705649-88-2
M. Wt: 301.346
InChI Key: IGKYYCQXJMPXFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-5-methylisoxazole-4-carboxamide, also known as HIOC, is a chemical compound that has gained significant attention in recent years due to its potential in scientific research. HIOC is a small molecule that has been shown to have a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.

Scientific Research Applications

Neuroprotection and Receptor Antagonism

Isoxazole amino acids, like AMPA (2-amino-3-(3-hydroxy-5-methylisoxazol-4-yl) propionic acid), have been used as leads for the development of excitatory amino acid (EAA) receptor antagonists, showing neuroprotective effects against neurotoxicity induced by substances like kainic acid. Such compounds have potential applications in studying and treating neurological disorders by modulating excitatory neurotransmission in the brain (Krogsgaard‐Larsen et al., 1991).

Antimicrobial Agents

Compounds synthesized with isoindoline and thiazolidinone structures have demonstrated antimicrobial activities against a range of bacteria and fungi. Such research indicates the potential of these compounds to be developed into new antimicrobial agents, which is crucial in the fight against antibiotic-resistant pathogens (Desai et al., 2011).

HDAC Inhibition for Oncology and Inflammation

N-Hydroxy-2-arylisoindoline-4-carboxamides have been identified as potent and selective inhibitors of HDAC11, with implications for oncology and inflammation. These inhibitors can be useful tools for studying the biology of HDAC11 and exploring its therapeutic targeting (Martin et al., 2018).

Anticancer Activity

Quinazoline derivatives have been evaluated for their antitumor activities, including synthetizing novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone. These compounds have shown significant anti-inflammatory and analgesic activities, which could be beneficial in developing new cancer therapies (Abu‐Hashem et al., 2020).

Analgesic Activity

New pyrazoles and triazoles bearing a quinazoline moiety have been synthesized and showed promising analgesic activities. Such studies contribute to the development of new analgesic drugs with potentially fewer side effects and better efficacy (Saad et al., 2011).

properties

IUPAC Name

N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3/c1-10-13(8-18-22-10)16(21)17-9-15(20)12-3-4-14-11(7-12)5-6-19(14)2/h3-4,7-8,15,20H,5-6,9H2,1-2H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGKYYCQXJMPXFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-5-methylisoxazole-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.